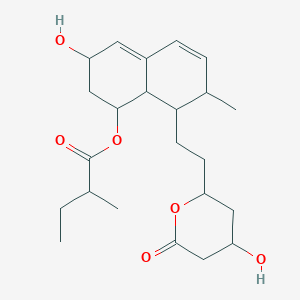
2-Hexene-1,6-diol,2,5-dimethyl-, 1,6-diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexene-1,6-diol,2,5-dimethyl-, 1,6-diacetate is an organic compound with the molecular formula C12H20O4 It is a derivative of 2-hexene-1,6-diol, where the hydroxyl groups are acetylated
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexene-1,6-diol,2,5-dimethyl-, 1,6-diacetate typically involves the acetylation of 2-hexene-1,6-diol,2,5-dimethyl-. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions generally include:
- Temperature: 0-5°C
- Reaction Time: 1-2 hours
- Solvent: Dichloromethane or chloroform
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The process involves the same acetylation reaction but with optimized conditions to ensure high yield and purity. The use of automated systems and real-time monitoring helps in maintaining consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hexene-1,6-diol,2,5-dimethyl-, 1,6-diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetate groups back to hydroxyl groups.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium methoxide or sodium ethoxide in methanol or ethanol.
Major Products Formed
Oxidation: Formation of 2-hexene-1,6-dione or 2-hexene-1,6-dicarboxylic acid.
Reduction: Formation of 2-hexene-1,6-diol,2,5-dimethyl-.
Substitution: Formation of 2-hexene-1,6-diol,2,5-dimethyl- derivatives with different functional groups.
Applications De Recherche Scientifique
2-Hexene-1,6-diol,2,5-dimethyl-, 1,6-diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Hexene-1,6-diol,2,5-dimethyl-, 1,6-diacetate involves its interaction with molecular targets such as enzymes and receptors. The acetate groups can undergo hydrolysis to release the active diol, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to modify the activity of specific enzymes and receptors, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hexene-1,6-diol,2,5-dimethyl-
- 2-Hexene-1,6-diol
- 2,5-Dimethyl-2-hexene-1,6-diol diacetate
Uniqueness
2-Hexene-1,6-diol,2,5-dimethyl-, 1,6-diacetate is unique due to its specific structural configuration and the presence of acetate groups. This makes it more reactive in certain chemical reactions compared to its non-acetylated counterparts. Additionally, the compound’s ability to undergo hydrolysis and release the active diol adds to its versatility in various applications.
Propriétés
IUPAC Name |
acetic acid;(E)-2,5-dimethylhex-2-ene-1,6-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2.2C2H4O2/c1-7(5-9)3-4-8(2)6-10;2*1-2(3)4/h3,8-10H,4-6H2,1-2H3;2*1H3,(H,3,4)/b7-3+;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFNNSIVYMBVEA-BABLKGGBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C(C)CO)CO.CC(=O)O.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C/C=C(\C)/CO)CO.CC(=O)O.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(E)-7-[(5R)-5-[(E)-3-hydroxyoct-1-enyl]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid](/img/structure/B8083464.png)




![(E)-N-[2-[[(E)-octadec-9-enoyl]amino]ethyl]octadec-9-enamide](/img/structure/B8083526.png)
![disodium;[(4-chlorophenyl)sulfanyl-(10-methyl-9H-acridin-9-yl)methyl] phosphate](/img/structure/B8083533.png)
![sodium;1-[4-(2,5-dioxopyrrol-1-yl)butanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B8083537.png)

